4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride
Description
Historical Context and Development
The synthesis of 4-methoxy-3-triazol-1-ylmethyl-benzaldehyde hydrochloride emerged from advancements in heterocyclic chemistry during the late 20th century. Triazole derivatives gained prominence due to their structural versatility and pharmacological potential, particularly in antifungal and anticancer research. This compound’s development aligns with efforts to optimize benzaldehyde-based scaffolds for enhanced bioactivity. Early synthetic routes involved nucleophilic substitution reactions, as seen in analogous triazole-benzaldehyde hybrids. For example, chloromethyl precursors reacted with 1,2,4-triazole thiols under basic conditions to form thioether linkages, followed by salt formation with hydrochloric acid.
Table 1: Key milestones in triazole-benzaldehyde chemistry
Nomenclature and Classification
The systematic IUPAC name 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde hydrochloride reflects its structural components:
- Benzaldehyde core : A benzene ring substituted with a formyl (-CHO) group at position 1.
- Methoxy group : -OCH₃ at position 4.
- Triazolylmethyl substituent : A 1,2,4-triazole ring connected via a methylene (-CH₂-) bridge at position 3.
- Hydrochloride salt : Ionic pairing with HCl to enhance stability.
Classified as:
Position in Heterocyclic Chemistry
This compound bridges two critical heterocyclic systems:
Aromatic Benzaldehyde Framework
1,2,4-Triazole Moiety
- Tautomerism : Exists predominantly as the 1H-tautomer due to thermodynamic stability.
- Coordination sites : N1 and N4 atoms participate in hydrogen bonding and metal complexation.
- Bioisosteric properties : Mimics amide groups in drug-receptor interactions.
Table 2: Comparative analysis of heterocyclic components
| Feature | Benzaldehyde Core | 1,2,4-Triazole |
|---|---|---|
| Aromaticity | Fully conjugated π-system | Partially conjugated (6π electrons) |
| Reactivity | Electrophilic substitution at C2/C6 | Nucleophilic attack at C5 |
| Biological role | Membrane permeability enhancer | Enzyme active-site binder |
Importance in Triazole Chemistry Research
The compound’s dual functionality makes it a strategic candidate for:
Drug Discovery
Materials Science
- Luminescent complexes : Triazole’s ability to chelate lanthanides (e.g., Eu³⁺, Tb³⁺).
- Polymer crosslinkers : Aldehyde groups participate in condensation reactions.
Research Case Study
A 2024 study synthesized derivatives by replacing the methoxy group with ethoxy/propoxy chains, demonstrating a 3.2-fold increase in Candida albicans inhibition (MIC = 8 µM vs. 26 µM parent compound). Molecular docking revealed enhanced triazole-ring interactions with lanosterol 14α-demethylase’s heme iron.
Properties
IUPAC Name |
4-methoxy-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14;/h2-4,6-8H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVEOYHXFDRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=NC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazole Intermediate
The core of the synthesis involves forming the 1,2,4-triazole ring attached to the benzaldehyde derivative. The key steps include:
Preparation of 4-methoxybenzaldehyde derivatives : This involves the substitution of the benzene ring with a methoxy group at the 4-position, which is commercially available or synthesized via methylation of 4-hydroxybenzaldehyde.
Formation of the 1,2,4-triazole ring : The literature indicates that cyclization of thiosemicarbazide-structured compounds is a common approach for synthesizing 1,2,4-triazoles. For example, Demirbas et al. (2004) described cyclization reactions of thiosemicarbazide derivatives to form the triazole core, which can be adapted for this compound by introducing appropriate precursors and cyclization conditions.
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- Thiosemicarbazide derivatives or similar precursors.
- Cyclization catalysts or conditions such as acetic acid or refluxing solvents.
- Purification via recrystallization or chromatography.
Formation of the Benzaldehyde Derivative with Triazol Group
The synthesis of the compound involves attaching the triazole ring to the benzaldehyde core via a methyl linker. This is typically achieved through nucleophilic substitution or Mannich-type reactions.
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- Reacting the benzaldehyde derivative with a suitable amino or hydrazine precursor to introduce the triazol-1-ylmethyl group.
- Use of reagents such as methylating agents (e.g., methyl iodide) in the presence of base or catalysts to form the methyl linkage.
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- Mild heating, often in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
- Catalysts such as potassium carbonate or sodium hydride to facilitate methylation.
Hydrochloride Salt Formation
The final step involves converting the free base into its hydrochloride salt to improve stability and solubility.
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- Dissolving the free base in anhydrous solvents like ethanol or methanol.
- Bubbling or adding gaseous hydrogen chloride (HCl) or concentrated HCl solution.
- Crystallization of the hydrochloride salt from suitable solvents.
Data Tables and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Triazole ring synthesis | Thiosemicarbazide derivatives | Refluxing acetic acid | Reflux | 4-6 hours | ~70-80% | Cyclization under reflux |
| 2. Linker formation | Methylating agent (e.g., methyl iodide) | DMF or DMSO | Room temperature to 60°C | 12-24 hours | ~60-75% | Base catalyzed methylation |
| 3. Attachment to benzaldehyde | Benzaldehyde derivative | Ethanol or methanol | Reflux | 4-8 hours | ~65-80% | Nucleophilic substitution |
| 4. Salt formation | HCl gas or concentrated HCl | Ethanol or methanol | Room temperature | 1-2 hours | Quantitative | Crystallization |
Research Findings and Optimization
-
- Use of polar aprotic solvents such as DMF improves nucleophilicity and reaction rates.
- Short reaction times (around 4-6 hours) are achievable with optimized conditions, increasing throughput.
-
- The process emphasizes low-cost reagents, such as zinc powder and common solvents.
- Mild reaction conditions favor scalability and safety.
Notes and Considerations
The synthesis of the triazole ring can be adapted from established protocols involving cyclization of thiosemicarbazide derivatives, which are well-documented for their efficiency and high yields.
The methylation step is critical; controlling temperature and reaction time ensures high selectivity and minimal by-products.
The final hydrochloride salt formation is straightforward, involving standard acid-base chemistry, with crystallization ensuring product purity.
The overall process benefits from the use of readily available reagents and mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or alcohols can replace the hydrogen atoms.
Major Products Formed:
Oxidation: 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzoic acid
Reduction: 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzyl alcohol
Substitution: Various substituted triazoles depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride has been evaluated for its cytotoxic properties against cancer cell lines. It has shown potential as an anticancer agent, exhibiting inhibitory activities against MCF-7 and HCT-116 cancer cell lines.
Medicine: The compound's potential as an anticancer agent has led to its exploration in medicinal chemistry. Its ability to inhibit cancer cell growth makes it a candidate for further development into therapeutic drugs.
Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. Its versatility and reactivity make it valuable for producing a wide range of chemical compounds.
Mechanism of Action
The mechanism by which 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride exerts its effects involves its interaction with molecular targets within cells. The triazole ring is known to bind to various enzymes and receptors, disrupting their normal function and leading to cell death in cancer cells. The exact molecular pathways involved are still under investigation, but the compound's ability to inhibit cell growth suggests it interferes with key cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde Hydrochloride and Analogues
Key Observations :
- Triazole vs. Oxadiazole/Pyrazole: The 1,2,4-triazole in the target compound offers distinct electronic properties compared to 1,2,3-triazoles (e.g., Compound 7) or oxadiazoles (e.g., GR 127935).
- Substituent Effects : The methoxy group at position 4 and the triazole-methyl group at position 3 on the benzene ring differentiate the target compound from analogs like GR 127935, which features a piperazinyl group. These substitutions modulate lipophilicity and bioavailability .
- Salt Formation : Hydrochloride salts (target compound, GR 127935, Compound 41) improve aqueous solubility, critical for in vivo applications .
Characterization :
- Spectroscopy : ¹H/¹³C NMR and HRMS are standard for verifying triazole connectivity and substituent placement (e.g., Compound 7 ).
Biological Activity
4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12ClN3O |
| Molecular Weight | 253.68 g/mol |
| CAS Number | 329820823 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring structure is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which can influence enzyme activity and protein function.
Enzyme Interaction
Research indicates that compounds containing triazole moieties can act as inhibitors or activators of enzymes. For example, studies have shown that similar triazole derivatives exhibit significant inhibition of xanthine oxidase, which is crucial for managing hyperuricemia and gout .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that derivatives with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of triazole derivatives. In one study, several derivatives were evaluated for their effects on cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 32-64 µg/mL, indicating moderate antimicrobial activity .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving PBMC cultures treated with varying concentrations of the compound, results showed a significant decrease in TNF-α production at concentrations above 50 µg/mL. This suggests a dose-dependent anti-inflammatory effect that could be beneficial in treating inflammatory diseases .
Toxicity Profile
Toxicity assessments conducted on PBMCs indicated low cytotoxicity levels for this compound. Cell viability remained above 90% at concentrations up to 100 µg/mL, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride?
Methodological Answer: The synthesis typically involves multi-step protocols. For example:
Intermediate Formation : React substituted benzaldehydes with triazole derivatives in ethanol under reflux (4–6 hours) with catalytic glacial acetic acid to form Schiff base intermediates .
Hydrochloride Salt Formation : Purify the product via reduced-pressure distillation and recrystallize using ethanol-water mixtures (1:1 v/v) to achieve ~65% yield .
Optimization Tips : Use DMSO as a solvent for reflux steps to enhance reaction efficiency, and monitor purity via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), triazole protons (δ 7.5–8.5 ppm), and aldehyde protons (δ 9.8–10.2 ppm) .
- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to confirm >95% purity .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry (e.g., triazole ring planarity) .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Storage : Keep in amber glass containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, such as antimicrobial or anticancer effects?
Methodological Answer:
- Antimicrobial Assays :
- Anticancer Screening :
- Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations after 48-hour exposure .
- Validate selectivity via parallel testing on non-cancerous cells (e.g., HEK-293) .
Q. How can structural modifications enhance the compound’s bioactivity or stability?
Methodological Answer:
- SAR Studies :
- Stability Testing :
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compile data from independent studies (e.g., MIC values, cell lines tested) and normalize using standardized protocols (CLSI guidelines) .
- Experimental Replication : Repeat assays under controlled conditions (e.g., identical cell passage numbers, serum-free media) to isolate variables .
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities to target proteins (e.g., CYP450 enzymes) and explain potency variations .
Q. What advanced applications exist for this compound in materials science?
Methodological Answer:
- Coordination Chemistry : Synthesize metal complexes (e.g., Cu(II), Zn(II)) by reacting the compound with metal salts in methanol. Characterize via UV-Vis and ESR to assess ligand behavior .
- Polymer Synthesis : Incorporate into polyamide backbones via condensation polymerization (180°C, NMP solvent) to create thermally stable polymers (TGA analysis up to 300°C) .
Q. What analytical methods are critical for studying degradation pathways or metabolite identification?
Methodological Answer:
- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to identify major metabolites (e.g., oxidized aldehyde derivatives) .
- Stability-Indicating Methods : Develop HPLC-DAD methods with gradient elution (water/acetonitrile) to separate degradation products .
Methodological Considerations for Reproducibility
- Synthesis Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) meticulously. For example, deviations in DMSO drying (>99.9% purity) can alter yields by >15% .
- Biological Assays : Use internal controls (e.g., untreated cells, solvent-only blanks) and report data as mean ± SD from triplicate experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
